Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-heptyloxycarbonylaminothio)-N-methylcarbamoyloxy)-
Description
The compound Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-heptyloxycarbonylaminothio)-N-methylcarbamoyloxy)- (hereafter referred to as Compound A) is a benzofuran derivative with a complex substituent at the 7-position. Its structure comprises:
- A 2,3-dihydrobenzofuran core with two methyl groups at the 2-position.
- A functionalized side chain at the 7-position: N-(N-methyl-N-heptyloxycarbonylaminothio)-N-methylcarbamoyloxy.
This substituent includes a heptyloxycarbonyl group (C7H15O–), methyl carbamoyl, and a thioamide linkage.
Properties
CAS No. |
65907-32-6 |
|---|---|
Molecular Formula |
C21H32N2O5S |
Molecular Weight |
424.6 g/mol |
IUPAC Name |
heptyl N-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]sulfanyl-N-methylcarbamate |
InChI |
InChI=1S/C21H32N2O5S/c1-6-7-8-9-10-14-26-19(24)22(4)29-23(5)20(25)27-17-13-11-12-16-15-21(2,3)28-18(16)17/h11-13H,6-10,14-15H2,1-5H3 |
InChI Key |
WFWZHEUYUFPXRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)N(C)SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Benzofuran Core: 2,3-Dihydro-2,2-dimethyl-7-hydroxybenzofuran
The foundational step in the preparation of the target compound is the synthesis of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran , which serves as the key intermediate. This compound is also known as 7-hydroxy-2,2-dimethylcoumaran and is commonly prepared via catalytic cyclization of alkenylpyrocatechols.
Starting Materials : The primary precursors are 3-isobutenyl-1,2-dihydroxybenzene (isobutenylpyrocatechol) and 3-methallyl-1,2-dihydroxybenzene (methallylpyrocatechol) . These catechol derivatives undergo intramolecular cyclization to form the benzofuran ring system.
Catalytic Cyclization : The process involves heating the mixture of isobutenylpyrocatechol and methallylpyrocatechol in the presence of an organic sulfonic acid catalyst, such as benzenesulfonic acid, to promote cyclization and isomerization at moderate temperatures (typically 60–200 °C, preferably 80–150 °C).
Reaction Conditions : The reaction is generally conducted in an organic solvent like toluene under reflux for about 30 minutes to a few hours. After completion, the reaction mixture is neutralized with sodium bicarbonate, and the product is isolated by phase separation and filtration.
Yields and Purity : This method yields 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran in high yield (approximately 95%) with good purity, suitable for further functionalization.
Preparation of Alkenylpyrocatechol Precursors
Methallylpyrocatechol is prepared by thermal isomerization of ortho-methallyloxyphenol at 150–250 °C, often diluted with a solvent to moderate reaction conditions.
Isobutenylpyrocatechol can be obtained by prolonged heating of methallylpyrocatechol in bulk, preferably in contact with a metal surface to facilitate isomerization, followed by removal of unreacted methallylpyrocatechol.
Functionalization to Introduce the N-(N-methyl-N-heptyloxycarbonylaminothio)-N-methylcarbamoyloxy Substituent
While direct literature on the exact preparation of Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-heptyloxycarbonylaminothio)-N-methylcarbamoyloxy)- is limited, related carbamoyloxy and aminothio functionalizations on benzofuran derivatives are typically achieved via:
Carbamoylation Reactions : Introduction of carbamoyloxy groups at the 7-position hydroxy group via reaction with carbamoyl chlorides or carbamates under controlled conditions.
Aminothio Substitution : Attachment of the N-methyl-N-heptyloxycarbonylaminothio moiety likely involves coupling reactions with appropriate thiocarbamate or thiourea derivatives, possibly using activating agents or catalysts to form the thioester or thiocarbamate linkage.
Protecting Group Strategies : Given the multifunctional nature of the substituents, protecting groups may be employed on reactive sites during intermediate steps to ensure selectivity and prevent side reactions.
Summary Table of Key Reaction Parameters
| Step | Starting Material(s) | Catalyst/Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Cyclization to Benzofuran | Isobutenylpyrocatechol + Methallylpyrocatechol | Benzenesulfonic acid in toluene | 80–150 | 30 min – 2 h | ~95 | Organic sulfonic acid catalyzes cyclization |
| Isomerization to Methallylpyrocatechol | Ortho-methallyloxyphenol | Thermal isomerization (solvent diluted) | 150–250 | Variable | - | Precursor preparation |
| Isomerization to Isobutenylpyrocatechol | Methallylpyrocatechol | Prolonged heating, metal surface | 150–250 | Hours | - | Followed by purification |
| Carbamoyloxy and Aminothio Functionalization | 7-Hydroxybenzofuran derivative | Carbamoyl chlorides, thiocarbamate reagents | Ambient to reflux | Hours | Variable | Multi-step functionalization with protecting groups |
Chemical Reactions Analysis
Types of Reactions
Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-heptyloxycarbonylaminothio)-N-methylcarbamoyloxy)- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breaking down of the compound in the presence of water.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Hydrolysis Conditions: Acidic or basic conditions to facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-heptyloxycarbonylaminothio)-N-methylcarbamoyloxy)- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
DNA/RNA Interaction: Binding to nucleic acids to affect gene expression or replication.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogs
Table 1: Structural Comparison of Benzofuran Derivatives
*Estimated based on substituent differences from furathiocarb.
Key Observations:
Substituent Complexity: Compound A’s heptyloxycarbonylaminothio group distinguishes it from shorter-chain analogs like furathiocarb (butoxy) and simpler derivatives like carbofuran (methylcarbamate) .
Biological Activity : Carbofuran and furathiocarb act as acetylcholinesterase inhibitors, a common pesticidal mechanism. The thioamide and carbamoyl groups in Compound A suggest similar neurotoxic activity .
Spectral and Physicochemical Properties
Table 2: Comparative Spectral Data
Biological Activity
Benzofuran derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. The specific compound of interest, Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-heptyloxycarbonylaminothio)-N-methylcarbamoyloxy)- , presents a unique structure that may enhance its biological efficacy. This article synthesizes current research findings on the biological activity of this compound.
Overview of Benzofuran Derivatives
Benzofurans are heterocyclic compounds characterized by a fused benzene and furan ring. Their structural versatility allows for modifications that can significantly influence their biological properties. Recent studies have demonstrated that benzofuran derivatives exhibit a range of pharmacological activities:
- Antimicrobial : Effective against various pathogens.
- Antitumor : Inhibitory effects on cancer cell proliferation.
- Anti-inflammatory : Reduction of inflammatory responses.
- Analgesic : Pain relief properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzofuran derivatives. For instance, a series of synthesized benzofuran derivatives were tested against Mycobacterium tuberculosis (M. tuberculosis) and showed promising results with minimum inhibitory concentrations (MIC) ranging from 2 to 8 µg/mL . The presence of hydroxyl groups at specific positions on the benzofuran ring was critical for enhancing antimicrobial activity.
| Compound | MIC (µg/mL) | Pathogen |
|---|---|---|
| Compound 3 | 8 | M. tuberculosis |
| Compound 4 | 2 | M. tuberculosis |
| Compound 6 | 3.12 | M. tuberculosis |
Antitumor Activity
The antitumor activity of benzofuran derivatives has also been extensively studied. A recent review indicated that certain derivatives exhibited IC50 values as low as 0.06 µM against various cancer cell lines, showcasing their potential as anticancer agents . For example, compounds with methoxy substitutions at specific positions on the benzofuran ring demonstrated enhanced antiproliferative effects compared to their unsubstituted counterparts.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound 22 | 0.08 | A549 |
| Compound 25 | 0.06 | ME-180 |
Study on Antitubercular Activity
A study conducted by Yempala et al. synthesized a series of benzofurobenzofurans and evaluated their antimycobacterial activity against M. tuberculosis H37Rv strains. Among the synthesized compounds, one exhibited an MIC of 3.12 µg/mL with low cytotoxicity towards mammalian cells . This indicates the potential for developing effective antitubercular agents based on the benzofuran scaffold.
Molecular Docking Studies
Molecular docking simulations have been employed to understand the interactions between benzofuran derivatives and target proteins involved in disease mechanisms. For example, compound interactions with α/β tubulin revealed significant binding affinities, suggesting a mechanism through which these compounds could exert their antitumor effects .
Q & A
What are the key challenges in synthesizing this benzofuran derivative, and what methodologies are recommended for introducing the thio-carbamoyloxy substituent?
Basic Research Question
The synthesis of the compound requires precise functionalization at the 7-position of the benzofuran core. The thio-carbamoyloxy group introduces steric and electronic challenges due to its bulky N-methyl-N-heptyloxycarbonylaminothio moiety.
Methodological Answer :
- Stepwise Functionalization : Begin with the synthesis of 2,3-dihydro-2,2-dimethylbenzofuran-7-ol (CAS 30590-60-4, ) as the precursor. Use Mitsunobu conditions or nucleophilic aromatic substitution to introduce the carbamoyloxy group.
- Thiolation : Employ thiophosgene or Lawesson’s reagent to convert the carbonyl to a thioester. Ensure anhydrous conditions to avoid hydrolysis.
- Protection Strategies : Use tert-butoxycarbonyl (Boc) or benzyl groups to protect reactive sites during synthesis.
- Validation : Confirm intermediates via H/C NMR and high-resolution mass spectrometry (HRMS) (see for analogous protocols).
How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound across different studies?
Advanced Research Question
Discrepancies in NMR data may arise from solvent effects, tautomerism, or impurities.
Methodological Answer :
- Standardized Conditions : Acquire spectra in deuterated DMSO or CDCl at consistent temperatures (e.g., 25°C).
- Reference Compounds : Compare with structurally similar benzofurans (e.g., 2,3-dihydro-2-methylbenzofuran, CAS 1746-11-8, ).
- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict chemical shifts and cross-validate experimental data ( used similar approaches for docking studies).
What are the thermal stability and decomposition profiles of this compound under varying experimental conditions?
Basic Research Question
Thermal stability is critical for storage and reaction planning.
Methodological Answer :
- TGA/DSC Analysis : Conduct thermogravimetric analysis (TGA) under nitrogen (10°C/min) to identify decomposition temperatures (see NIST data for related compounds in ).
- Kinetic Studies : Use the Flynn-Wall-Ozawa method to calculate activation energy () for decomposition.
- Stability in Solution : Monitor via HPLC () in solvents like DMF or THF at 25–60°C.
How does the thio-carbamoyloxy substituent influence the compound’s binding affinity in molecular docking studies?
Advanced Research Question
The substituent’s electronic and steric properties may modulate interactions with biological targets.
Methodological Answer :
- Docking Protocols : Use AutoDock Vina or Schrödinger Suite. Parameterize the sulfur atom’s partial charges using RESP/ESP derived from quantum mechanics.
- Comparative Analysis : Compare with oxygen-carbamate analogs (e.g., carbofuran derivatives, ) to assess sulfur’s impact on binding.
- MD Simulations : Run 100-ns molecular dynamics simulations to evaluate stability of ligand-protein complexes (as in ).
What are the metabolic pathways of this compound in biological systems, and how do they compare to carbofuran?
Advanced Research Question
The heptyloxycarbonyl group may alter metabolic resistance compared to shorter-chain analogs.
Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS.
- Enzyme Inhibition Assays : Test against cytochrome P450 isoforms (CYP3A4, CYP2D6) using fluorogenic substrates.
- Comparative Data : Reference carbofuran’s known metabolism (hydrolysis to 2,3-dihydro-2,2-dimethyl-7-benzofuranol, ) to identify structural resilience.
What strategies are effective for optimizing enantiomeric purity during synthesis?
Basic Research Question
Chiral centers in the carbamoyloxy group demand enantioselective synthesis.
Methodological Answer :
- Chiral Auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams for asymmetric induction.
- Catalytic Asymmetric Synthesis : Employ Sharpless epoxidation or organocatalytic methods (e.g., proline derivatives).
- Analytical Chiral HPLC : Utilize Chiralpak AD-H or OD-H columns ( reported >99% ee via HPLC).
How can researchers detect and quantify this compound in environmental or biological matrices?
Advanced Research Question
Sensitivity is critical given its potential toxicity.
Methodological Answer :
- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges for environmental water; protein precipitation for plasma.
- Detection : GC-MS (EI mode, m/z 162.2283 for core benzofuran, ) or LC-MS/MS (MRM transitions optimized for the carbamoyloxy fragment).
- Validation : Follow FDA/ICH guidelines for LOD (≤1 ppb) and LOQ (≤5 ppb).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
